N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide, also known as DB75, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological effects. It belongs to the class of benzamides and has been studied for its potential application in cancer treatment.
Mechanism of Action
The mechanism of action of N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide is not fully understood. However, it has been suggested that it may interfere with the DNA synthesis and repair process, leading to cell death. This compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and division. In addition, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Advantages and Limitations for Lab Experiments
N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent cytotoxic effects on cancer cells. However, there are also some limitations to its use in lab experiments. This compound has been found to exhibit low solubility in water, which may limit its bioavailability. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide. One area of research could focus on improving its solubility and bioavailability through the development of novel formulations. Another area of research could focus on elucidating its mechanism of action and identifying potential molecular targets for cancer treatment. Additionally, further studies could investigate its potential application in combination therapy with other anticancer agents.
Synthesis Methods
N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide can be synthesized through a multistep process involving the reaction of 2,6-difluoroaniline with 1,4-benzoquinone followed by a series of reactions involving N-alkylation, reduction, and acylation. The final product is obtained in high yields and purity through crystallization.
Scientific Research Applications
N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide has been studied for its potential application as an anticancer agent. It has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to inhibit the growth of cancer cells in animal models.
properties
IUPAC Name |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO3/c21-14-4-3-5-15(22)19(14)20(24)23-13-8-9-16-12(10-13)11-25-17-6-1-2-7-18(17)26-16/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDUFVLGCBUNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)OC4=CC=CC=C4O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.